2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde

Catalog No.
S3079559
CAS No.
78831-86-4
M.F
C8H2Br4O2
M. Wt
449.718
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde

CAS Number

78831-86-4

Product Name

2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde

IUPAC Name

2,3,5,6-tetrabromoterephthalaldehyde

Molecular Formula

C8H2Br4O2

Molecular Weight

449.718

InChI

InChI=1S/C8H2Br4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H

InChI Key

WFYYJGVXQFEAOY-UHFFFAOYSA-N

SMILES

C(=O)C1=C(C(=C(C(=C1Br)Br)C=O)Br)Br

Solubility

not available

Optical Waveguides

Summary of the Application: Single crystals of 1,3-diamino-2,4,5,6-tetrabromobenzene, a compound related to TBBDA, have been shown to exhibit excellent and unexpected elastic behavior upon mechanical deformation . These crystals have been tested in optical waveguide applications .

Methods of Application: The crystal structure analysis of 1,3-diamino-2,4,5,6-tetrabromobenzene illustrates the intermolecular interactions (Br⋯Br, N⋯Br and N–H⋯Br) that are responsible for such flexible behavior .

Results or Outcomes: The specific outcomes would depend on the particular application. The use of these crystals could potentially lead to the development of flexible optical waveguides .

Lanthanide Coordination Polymers

Summary of the Application: Four series of lanthanide-based coordination polymers (LnCPs) have been synthesized by reacting hydrated lanthanide (III) salts with tetrabromobenzene-1,4-dicarboxylic acid (a derivative of TBBDA) under solvothermal conditions .

Methods of Application: The formation of polymeric networks in these LnCPs is facilitated by the numerous coordination sites of the ligand Br4bdc2− and the fact that its bromine atoms can participate in the formation of various types of intermolecular interactions .

Results or Outcomes: These compounds exhibit highly sensitive fluorescence sensing for acetone, water, and Fe3+ ions via the fluorescence quenching effect . Additionally, activated compounds show maximum CO2 uptake capacities with good repeatability of the adsorption–desorption properties .

2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde is an aromatic compound characterized by the presence of four bromine atoms and two aldehyde functional groups on a benzene ring. Its molecular formula is C8H4Br4O2C_8H_4Br_4O_2, and it has a molecular weight of approximately 407.73 g/mol. This compound exhibits unique chemical properties due to the electron-withdrawing effects of the bromine substituents and the reactive aldehyde groups, making it a subject of interest in organic synthesis and materials science.

The reactivity of 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde is influenced by its functional groups. Key reactions include:

  • Electrophilic Substitution: The bromine atoms can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Condensation Reactions: The aldehyde groups can participate in condensation reactions with amines or alcohols to form imines or hemiacetals, respectively.
  • Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's potential for creating more complex organic molecules.

The synthesis of 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde typically involves:

  • Bromination: The initial step involves the bromination of benzene derivatives. A common method includes treating terephthalaldehyde with bromine in the presence of a catalyst such as iron(III) bromide under controlled conditions to ensure selective bromination at the 2,3,5,6 positions.
  • Formylation: Following bromination, formylation can be achieved through a Vilsmeier-Haack reaction or similar methods to introduce the aldehyde groups at the 1 and 4 positions on the benzene ring.

These methods allow for efficient production of this compound in laboratory settings.

2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic compounds.
  • Material Science: The compound may be used in developing new materials with specific electronic or optical properties due to its unique structure.
  • Research: It is utilized in studies focusing on halogenated compounds and their reactivity patterns.

Interaction studies involving 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde primarily focus on its reactivity with other chemical species. For example:

  • Coordination Chemistry: The compound can act as a ligand in coordination complexes with transition metals.
  • Hydrogen Bonding: The aldehyde groups can participate in hydrogen bonding interactions with various solvents or biological molecules.

These interactions are crucial for understanding its behavior in different chemical environments.

Several compounds share structural similarities with 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2,3,5,6-Tetrabromobenzene-1,4-diolContains hydroxyl groups instead of aldehydesExhibits different reactivity due to hydroxyl groups
2,4,6-Tribromobenzene-1,3,5-tricarbaldehydeContains three bromine atoms and three aldehyde groupsHigher degree of bromination and additional reactivity
2,4-Dihydroxybenzene-1,3,5-tricarbaldehydeContains hydroxyl and aldehyde groups in different arrangementsDifferent functional group interactions

Uniqueness

The uniqueness of 2,3,5,6-tetrabromobenzene-1,4-dicarbaldehyde lies in its specific bromination pattern and the presence of two aldehyde groups. This configuration allows for distinct reactivity and potential applications that differ from those of similar compounds.

XLogP3

3.6

Dates

Modify: 2024-04-15

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